N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a morpholino ring and an N-(4-ethylphenyl)acetamide side chain. The thiazolo-pyrimidine scaffold is known for its versatility in drug design, particularly in targeting neurological and oxidative stress-related pathways . The morpholino group enhances solubility and bioavailability, while the acetamide moiety may influence receptor binding or enzymatic interactions.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-13-3-5-14(6-4-13)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-7-9-27-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKVTDWYHVCMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of a morpholino group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of similar compounds within the thiazolo[4,5-d]pyrimidine class. For instance, derivatives have been synthesized and evaluated for their efficacy against seizures in animal models. The results indicated that modifications in the phenyl and morpholino groups significantly influenced the anticonvulsant activity. Compounds with higher lipophilicity demonstrated improved central nervous system (CNS) penetration, which is crucial for anticonvulsant effectiveness .
Kinase Inhibition
Another area of investigation involves the inhibition of specific kinases such as GSK3α/β. A related series of thiazoloquinazolines showed promising inhibitory activity against these kinases with IC50 values ranging from 1.10 μM to 7.00 μM . This suggests that this compound may also exhibit similar kinase inhibitory effects, potentially contributing to its therapeutic profile.
The biological activity of this compound may be attributed to several mechanisms:
- Ion Channel Modulation : Compounds with similar structures have been shown to interact with voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation .
- Kinase Pathways : The inhibition of kinases like GSK3 can lead to downstream effects that modulate cellular signaling pathways involved in neuroprotection and seizure management .
- Metabolic Stability : The incorporation of fluorine or trifluoromethyl groups in related compounds has been associated with increased metabolic stability and enhanced bioactivity due to the strength of C–F bonds .
Study 1: Anticonvulsant Screening
In one study, several derivatives similar to this compound were subjected to maximal electroshock (MES) tests in mice. The results demonstrated that specific structural modifications led to significant anticonvulsant protection compared to standard treatments like phenytoin .
Study 2: Kinase Inhibition Profile
A library of thiazoloquinazolines was evaluated for their kinase inhibitory activities. The results indicated that bulky substituents on the carboximidamide function enhanced selectivity and potency against GSK3α/β . This finding may imply that similar modifications could enhance the activity of our compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
- IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea): Structural Differences: IDPU replaces the morpholino group with a urea moiety and lacks the N-(4-ethylphenyl)acetamide chain. Biological Activity: IDPU demonstrated neuroprotective effects in a 6-OHDA-induced Parkinson’s disease model, reducing dopamine depletion by 40–50% at 10 mg/kg . Key Advantage: The urea group may improve blood-brain barrier penetration, but the absence of morpholino could limit solubility compared to the target compound.
Coumarin-Acetamide Derivatives
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide :
- Structural Differences : Features a coumarin core instead of thiazolo-pyrimidine, with an acetamide side chain.
- Biological Activity : Exhibited 2.3-fold higher antioxidant activity than ascorbic acid in DPPH assays, attributed to electron-donating substituents on the coumarin ring .
- Key Disadvantage : The coumarin core may confer phototoxicity risks, unlike the thiazolo-pyrimidine scaffold.
Benzo[b][1,4]oxazin Derivatives
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Structural Differences: Contains a benzo-oxazin core linked to a pyrimidine ring, synthesized via Cs2CO3-mediated alkylation . Synthesis Comparison: Similar acetamide alkylation steps but lower yields (~65%) compared to thiazolo-pyrimidine derivatives.
Thiopyrimidine Derivatives
- 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides: Structural Differences: Thiopyrimidine core with sulfur at position 2, synthesized via sodium methylate-mediated alkylation . Biological Activity: Limited data, but sulfur substitution may enhance metabolic stability. Key Advantage: The thioether linkage increases resistance to oxidation compared to the target compound’s morpholino group.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
